molecular formula C26H16N2S4 B12570785 5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine CAS No. 181312-64-1

5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine

Cat. No.: B12570785
CAS No.: 181312-64-1
M. Wt: 484.7 g/mol
InChI Key: PGVUNEJHZOTOFP-UHFFFAOYSA-N
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Description

5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine is an organic compound that belongs to the class of bithiophene derivatives. This compound is characterized by the presence of two bithiophene units connected to a bipyridine core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine typically involves the coupling of bithiophene derivatives with bipyridine. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the bithiophene and bipyridine units. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or iodine under controlled conditions.

Major Products Formed

Scientific Research Applications

5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is employed in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of electronic devices and biological systems, making the compound a versatile tool in both fields.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-Dibromo-2,2’-bithiophene
  • 5,5’-Diiodo-2,2’-bithiophene
  • 5,5’-Di-(4-biphenylyl)-2,2’-bithiophene

Uniqueness

Compared to similar compounds, 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine stands out due to its bipyridine core, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise electronic control, such as in organic electronics and advanced materials research.

Properties

CAS No.

181312-64-1

Molecular Formula

C26H16N2S4

Molecular Weight

484.7 g/mol

IUPAC Name

5-(5-thiophen-2-ylthiophen-2-yl)-2-[5-(5-thiophen-2-ylthiophen-2-yl)pyridin-2-yl]pyridine

InChI

InChI=1S/C26H16N2S4/c1-3-23(29-13-1)25-11-9-21(31-25)17-5-7-19(27-15-17)20-8-6-18(16-28-20)22-10-12-26(32-22)24-4-2-14-30-24/h1-16H

InChI Key

PGVUNEJHZOTOFP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(S5)C6=CC=CS6

Origin of Product

United States

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